molecular formula C15H17N3O2 B8457271 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-8-methyl-4-oxo- CAS No. 125055-80-3

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-8-methyl-4-oxo-

Cat. No.: B8457271
CAS No.: 125055-80-3
M. Wt: 271.31 g/mol
InChI Key: RMDBYIGTIPXPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-8-methyl-4-oxo- is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-8-methyl-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-8-methyl-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-80-3

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-cyclopentyl-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-10-6-7-18-13(8-10)16-9-12(15(18)20)14(19)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,19)

InChI Key

RMDBYIGTIPXPOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 1.22 g (0.006 mol) of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 0.84 ml (0.006 mol) of triethylamine in 40 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 0.46 ml (0.006 mol) of methyl chloroformate in 3 ml of chloroform is dropped to the above mixture at -15° C. during 10 minutes. After stirring for 5 minutes, 0.56 g (0.0066 mol) of cyclopentylamine dissolved in 6 ml of chloroform is dropped to the above solution. The reaction mixture is stirred at -10° C. for 1 hour, then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 15 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 15 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to yield 0.9 g (55%) of the named compound as a crystalline substance after recrystallization from ethanol, m.p.: 220°-222° C.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
55%

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